
Urea, N,N'-bis(4-hydroxybutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’-bis(4-hydroxybutyl)- is a chemical compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of two 4-hydroxybutyl groups attached to the nitrogen atoms of the urea molecule. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N,N’-bis(4-hydroxybutyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of a variety of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, as it involves the use of toxic phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N,N’-bis(4-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of N-substituted ureas include potassium isocyanate, phenyliodine diacetate, and ammonia . The reactions are typically carried out in solvents such as methanol or 2,2,2-trifluoroethanol (TFE) to increase the electrophilicity of the hypervalent iodine species .
Major Products Formed
The major products formed from the reactions of Urea, N,N’-bis(4-hydroxybutyl)- depend on the specific reaction conditions and reagents used. For example, the reaction with phenyliodine diacetate in the presence of ammonia can yield N-substituted ureas .
Wissenschaftliche Forschungsanwendungen
Urea, N,N’-bis(4-hydroxybutyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various chemicals and intermediates.
Biology: It is employed in the study of biological processes and the development of bioactive compounds.
Medicine: It is used in the synthesis of pharmaceutical agents and as a component in drug formulations.
Industry: It is utilized in the production of polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Urea, N,N’-bis(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. For example, in the synthesis of non-isocyanate thermoplastic polyurethanes, the compound undergoes transurethane polycondensation with bis(4-hydroxybutyl) terephthalate, resulting in the formation of urea linkages . This reaction improves the mechanical properties of the resulting polyurethanes, such as tensile strength and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Urea, N,N’-bis(4-hydroxybutyl)- include:
N,N’-bis(4-Nitrophenyl)urea: This compound is used as an analytical standard and has applications in clinical testing.
(4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): This lipid is a component of the lipid matrix of mRNA vaccines.
Uniqueness
Urea, N,N’-bis(4-hydroxybutyl)- is unique due to its specific structure and the presence of two 4-hydroxybutyl groups. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for various applications in different fields.
Eigenschaften
CAS-Nummer |
64217-85-2 |
|---|---|
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1,3-bis(4-hydroxybutyl)urea |
InChI |
InChI=1S/C9H20N2O3/c12-7-3-1-5-10-9(14)11-6-2-4-8-13/h12-13H,1-8H2,(H2,10,11,14) |
InChI-Schlüssel |
SYSQOLNYEICLCA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CNC(=O)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14488937.png)
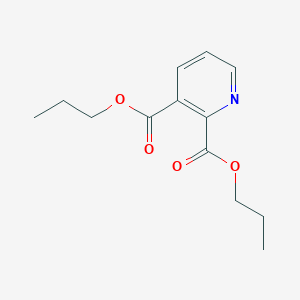

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
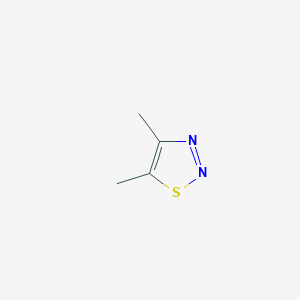
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
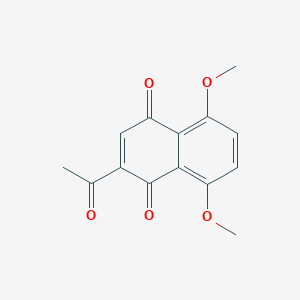


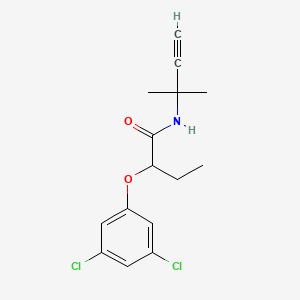
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
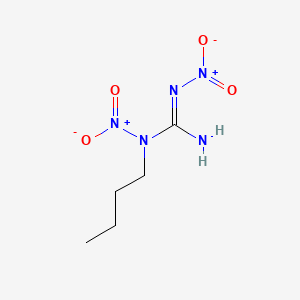
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
